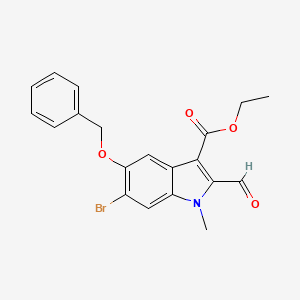

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

CAS No.: 1704066-45-4

Cat. No.: VC2978771

Molecular Formula: C20H18BrNO4

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704066-45-4 |

|---|---|

| Molecular Formula | C20H18BrNO4 |

| Molecular Weight | 416.3 g/mol |

| IUPAC Name | ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate |

| Standard InChI | InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | VOWOQXLGDYRFAK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O |

| Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O |

Introduction

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a unique structure characterized by a benzyloxy group, a bromo substituent, a formyl group, and an ethyl ester group attached to the indole core.

Synthesis Methods

The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate typically involves multiple steps:

-

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the indole derivative in the presence of a base.

-

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

-

Formylation: The formyl group can be added using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.

-

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate exhibits diverse biological activities, including:

-

Antimicrobial Properties: Indole derivatives have shown significant activity against various bacterial strains. The presence of bromo substituents can enhance antibacterial activity by inhibiting bacterial enzymes.

-

Anticancer Activity: This compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanisms may involve modulation of signaling pathways related to cell proliferation and survival.

Potential Applications

Given its biological activities, ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is of interest in drug development and organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile compound in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume